

Structure Elucidation of 3,5-Dibromo-2-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **3,5-Dibromo-2-fluoropyridine** (CAS No. 473596-07-5). The document outlines the key molecular characteristics and provides a framework for its analytical characterization. Due to the limited availability of public experimental data, this guide also presents predicted spectroscopic data and general methodologies for the acquisition of such data, serving as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.

Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. Accurate structural elucidation is paramount for ensuring the identity and purity of **3,5-Dibromo-2-fluoropyridine**, which is critical for its effective application in research and development.

This guide details the structural properties of **3,5-Dibromo-2-fluoropyridine** and provides a roadmap for its characterization using modern spectroscopic techniques.

Molecular Structure and Properties

The fundamental properties of **3,5-Dibromo-2-fluoropyridine** are summarized in the table below.

Property	Value
Chemical Name	3,5-Dibromo-2-fluoropyridine
CAS Number	473596-07-5
Molecular Formula	C ₅ H ₂ Br ₂ FN
Molecular Weight	254.88 g/mol
Monoisotopic Mass	252.8538 Da[1]
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of **3,5-Dibromo-2-fluoropyridine**

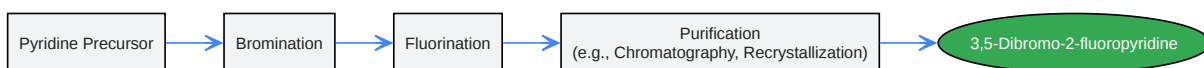
Caption: 2D structure of **3,5-Dibromo-2-fluoropyridine**.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-2-fluoropyridine** is not readily available in the public domain, a general approach can be inferred from patent literature. One potential route involves the halogenation of a pyridine precursor.

General Synthesis Workflow

The synthesis would likely involve a multi-step process, starting from a suitable pyridine derivative, followed by bromination and fluorination steps. The purification of the final product would be crucial to remove any isomeric impurities.



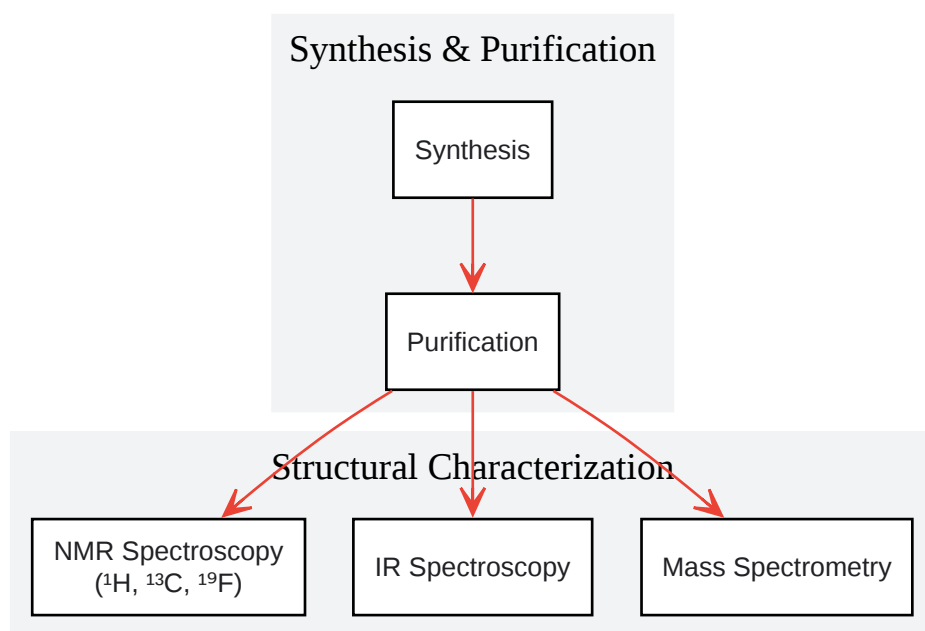
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Caption: Generalized synthesis workflow.

Recommended Analytical Characterization Protocols

To confirm the structure of synthesized **3,5-Dibromo-2-fluoropyridine**, a suite of spectroscopic and analytical techniques should be employed.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **^1H NMR:** Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the two aromatic protons.
- **^{13}C NMR:** Obtain a carbon-13 NMR spectrum, including a proton-decoupled spectrum, to determine the number of unique carbon environments and their chemical shifts. The C-F and C-Br couplings will provide valuable structural information.
- **^{19}F NMR:** A fluorine-19 NMR spectrum is essential to confirm the presence and chemical environment of the fluorine atom.
- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Key vibrational modes to identify include C-H, C=C, C=N, C-F, and C-Br stretching and bending frequencies.
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Analysis:** Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition by determining the accurate mass of the molecular ion. The isotopic pattern of the molecular ion peak will be characteristic due to the presence of two bromine atoms.



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Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for **3,5-Dibromo-2-fluoropyridine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-4	7.8 - 8.2	d	~2-3 Hz (⁴ JHF)
H-6	8.2 - 8.6	d	~2-3 Hz (⁴ JHH)

Note: Chemical shifts are referenced to TMS at 0 ppm. The fluorine atom is expected to have a through-space coupling to H-6, which might result in further fine splitting.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)	Multiplicity (due to ^1JCF)
C-2	155 - 165	d
C-3	110 - 120	s
C-4	140 - 150	s
C-5	115 - 125	s
C-6	145 - 155	d

Note: Chemical shifts are referenced to TMS at 0 ppm. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (^1JCF), and smaller two- and three-bond couplings (^2JCF , ^3JCF) may be observed for other carbons.

Predicted ^{19}F NMR Data

Fluorine	Predicted Chemical Shift (ppm)	Multiplicity
F-2	-70 to -100	s or finely split

Note: Chemical shifts are referenced to CFCl_3 at 0 ppm. The signal may show fine splitting due to coupling with H-4 and H-6.

Predicted FT-IR Data

Wavenumber (cm^{-1})	Assignment
3100 - 3000	C-H stretching (aromatic)
1600 - 1400	C=C and C=N stretching
1250 - 1000	C-F stretching
700 - 500	C-Br stretching

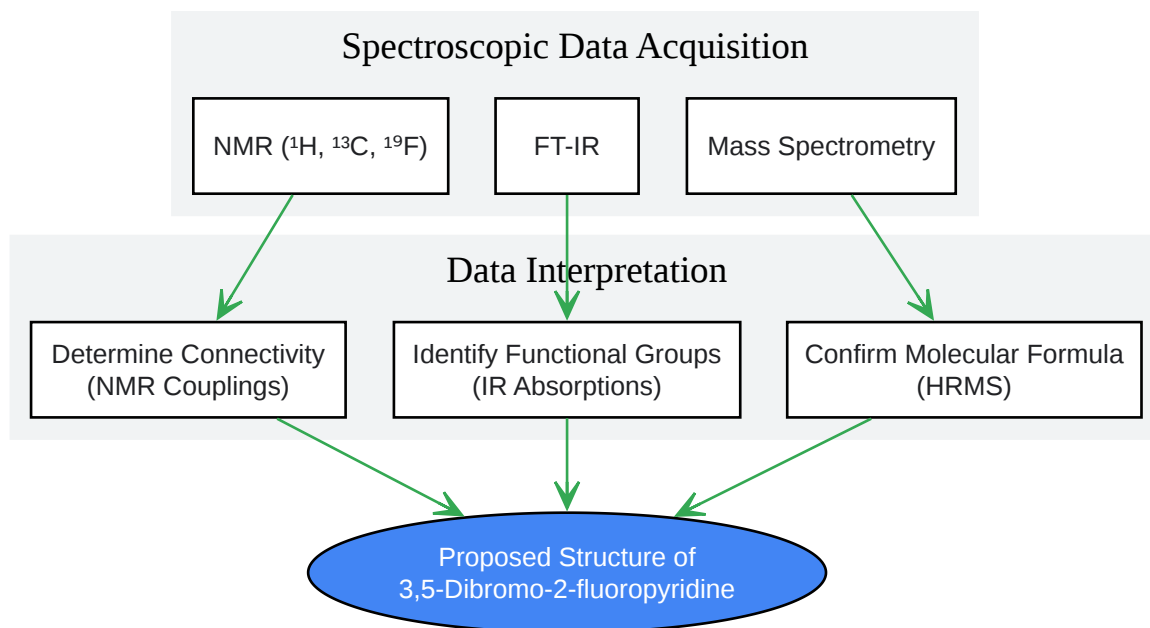
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Ion	Predicted m/z (for ^{79}Br , ^{81}Br)
$[\text{M}]^+$	252.85, 254.85, 256.85
$[\text{M}+\text{H}]^+$	253.86, 255.86, 257.86 ^[1]

Logical Relationships in Structure Elucidation

The process of elucidating the structure of **3,5-Dibromo-2-fluoropyridine** involves a logical progression of experiments and data interpretation.



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Caption: Logical flow for structure elucidation.

Conclusion

The structural elucidation of **3,5-Dibromo-2-fluoropyridine** relies on a combination of modern analytical techniques. While experimental data is not widely published, this guide provides a robust framework for its characterization based on predicted spectroscopic values and

established methodologies. The information presented herein should serve as a valuable resource for chemists and researchers working with this versatile building block, facilitating its unambiguous identification and paving the way for its application in innovative research and development endeavors.

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References

- 1. PubChemLite - 3,5-dibromo-2-fluoropyridine (C₅H₂Br₂FN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Structure Elucidation of 3,5-Dibromo-2-fluoropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340105#3-5-dibromo-2-fluoropyridine-structure-elucidation]

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